
1-苄基-4-(3-甲基苯磺酰)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(3-methylbenzenesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. These compounds are often synthesized through nucleophilic substitution reactions and are characterized by their unique molecular structures, which can be confirmed using various analytical techniques such as X-ray crystallography, EI-MS, IR, and NMR spectral analysis .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the treatment of secondary amines with sulfonyl chlorides to obtain various sulfonyl amines. These intermediates are then reacted with activated molecules, such as 2-furyl(1-piperazinyl)methanone, in the presence of a base like K2CO3 to form the desired piperazine derivatives . In some cases, the synthesis may also involve the reaction of piperazine with benzenesulfonyl chloride to produce benzenesulfonyl piperazine derivatives . The synthesis process is crucial for the preparation of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often investigated using X-ray crystallography. This technique reveals that the piperazine ring typically adopts a chair conformation, and the geometry around the sulfonyl group (S atom) is distorted tetrahedral. The crystallographic studies provide detailed information about the cell parameters, space group, and intermolecular interactions such as hydrogen bonding .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions, which are fundamental to their synthesis. The reactivity of these compounds can be influenced by different substituents on the piperazine ring and the nature of the sulfonyl group. The presence of electron-withdrawing or electron-donating groups can affect the chemical behavior and stability of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of different functional groups, like the sulfonyl group, can significantly influence these properties. Analytical techniques like EI-MS, IR, and NMR are used to confirm the structure and purity of the synthesized compounds. Additionally, the specific activities of radioiodinated piperazine derivatives can be measured, providing insights into their potential use in medical applications .
科学研究应用
抗抑郁药开发中的代谢
1-苄基-4-(3-甲基苯磺酰)哌嗪在结构上与抗抑郁药开发中使用的化合物有关。Hvenegaard 等人 (2012) 的一项研究调查了新型抗抑郁药 Lu AA21004 的代谢,突出了各种细胞色素 P450 酶在其氧化代谢中的作用。这项研究提供了对代谢途径和包括 1-苄基-4-(3-甲基苯磺酰)哌嗪在内的类似化合物的潜在相互作用的见解 (Hvenegaard 等人,2012).
与神经系统疾病相关的酶的抑制
与 1-苄基-4-(3-甲基苯磺酰)哌嗪在结构上相关的化合物已被研究其对与神经系统疾病相关的酶的抑制作用。Lolak 等人 (2020) 研究了具有哌嗪结构的苯磺酰胺对乙酰胆碱酯酶、丁酰胆碱酯酶和酪氨酸酶的抑制作用。这些酶与阿尔茨海默病和帕金森病等疾病有关,这使得这些化合物与治疗研究相关 (Lolak 等人,2020).
抗癌特性
1-苄基-4-(3-甲基苯磺酰)哌嗪的结构类似于研究其抗癌特性的衍生物。Kumar 等人 (2007) 合成了 1-二苯甲基-磺酰基-哌嗪衍生物并评估了它们抑制乳腺癌细胞增殖的功效,表明在肿瘤学中具有潜在的治疗应用 (Kumar 等人,2007).
抗菌和抗真菌应用
Shroff 等人 (2022) 和 Hussain 等人 (2017) 的研究探索了哌嗪衍生物的抗菌和抗真菌潜力。这些研究表明,1-苄基-4-(3-甲基苯磺酰)哌嗪等化合物在开发新的抗菌剂方面可能很有价值,特别是针对耐药菌株和真菌 (Shroff 等人,2022); (Hussain 等人,2017).
抗糖尿病和抗阿尔茨海默症潜力
与 1-苄基-4-(3-甲基苯磺酰)哌嗪在结构上相似的化合物已被确定为 2 型糖尿病和阿尔茨海默病的潜在治疗方法。Abbasi 等人 (2018) 合成了 2-糠酰哌嗪衍生物,显示出对与这些疾病相关的酶的抑制作用,为该领域的进一步探索提供了基础 (Abbasi 等人,2018).
属性
IUPAC Name |
1-benzyl-4-(3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-16-6-5-9-18(14-16)23(21,22)20-12-10-19(11-13-20)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHTVJXYVMHYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

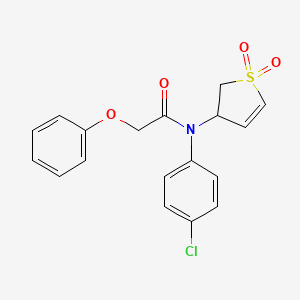
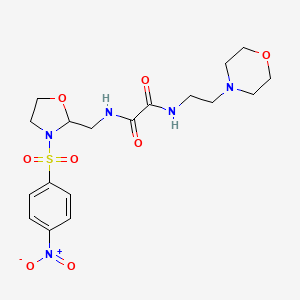
![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)
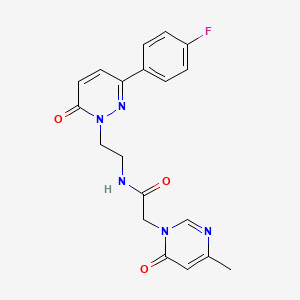
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

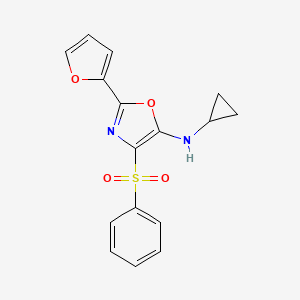
![1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2517263.png)
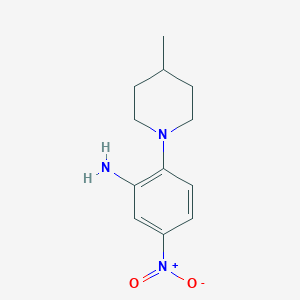
![5-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2517266.png)
![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)